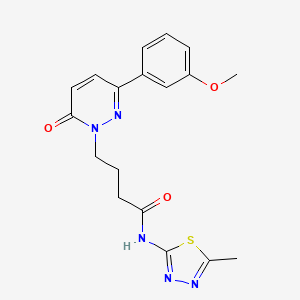
4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C18H19N5O3S and its molecular weight is 385.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide represents a novel class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to synthesize existing research findings regarding its biological activity, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O3 |
| Molecular Weight | 391.471 g/mol |
| LogP | 4.0126 |
| Polar Surface Area | 60.653 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The structure includes a pyridazine core and a thiadiazole moiety, which are known to contribute to various pharmacological activities.
Anticancer Activity
Research has shown that derivatives of pyridazines and thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. In a study assessing the anticancer properties of similar compounds, it was found that:
- Cytotoxicity : The compound demonstrated notable cytotoxic activity against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values suggesting effective inhibition of cell proliferation .
- Mechanism of Action : The proposed mechanism involves the modulation of apoptosis-related proteins (caspases) and cell cycle regulators, indicating a potential pathway for inducing programmed cell death in cancer cells .
Case Study: MCF-7 and MDA-MB-231 Cell Lines
A comparative study demonstrated that compounds with a methoxyphenyl substituent exhibited higher anticancer activity than those without. The results indicated that the presence of the methoxy group significantly enhanced the interaction with cellular targets involved in apoptosis .
Antimicrobial Activity
In addition to anticancer properties, the compound's potential antimicrobial activity has been explored. Pyridazine derivatives are known for their antibacterial and antifungal effects:
- Antibacterial Properties : Compounds similar to this one have shown efficacy against various bacterial strains, indicating a broad spectrum of antimicrobial activity .
- Mechanism : The antimicrobial effect is believed to stem from interference with bacterial cell wall synthesis and inhibition of enzymatic activity essential for bacterial survival .
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is essential to compare it with other related compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| N-butyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin) | Inhibits osteoclast differentiation | Not specified |
| 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles | Cytotoxic against lung (A549), skin (SK-MEL-2) cancers | IC50 = 4.27 |
| 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl) | Anticancer activity across multiple cell lines | Not specified |
This table highlights the diverse biological activities associated with compounds containing similar structural features.
Eigenschaften
IUPAC Name |
4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-12-20-21-18(27-12)19-16(24)7-4-10-23-17(25)9-8-15(22-23)13-5-3-6-14(11-13)26-2/h3,5-6,8-9,11H,4,7,10H2,1-2H3,(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZXAXYMJWFCTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













